3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
11-(3-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-8-3-1-4-9(7-8)18-14(19)12-10-5-2-6-11(10)21-13(12)17-15(18)20/h1,3-4,7H,2,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKALEGGTSSRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article presents a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a cyclopentane ring fused with thieno and pyrimidine structures, which contributes to its unique chemical properties and potential biological activities.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that compounds similar to 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione showed cytotoxicity against various cancer cell lines. The IC50 values ranged from 14.5 to 17.8 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The compound is believed to exert its effects through inhibition of key signaling pathways involved in cell proliferation and survival. For example, it may inhibit the EGFR pathway, which is critical in many cancers .
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory pathways:
- Enzyme Interaction Studies : Preliminary research suggests that it may interact with cyclooxygenase (COX) enzymes involved in inflammation . Such interactions are crucial for developing anti-inflammatory therapies.
Case Study 1: LHRH Receptor Antagonism
In a related study involving thieno[2,3-d]pyrimidine derivatives:
- Compound Tested : A derivative exhibited high binding affinity for the human luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value of 0.06 nM . This suggests that structural modifications in thieno[2,3-d]pyrimidines can lead to potent antagonists useful in treating hormone-dependent cancers .
Case Study 2: Cytotoxicity Profiles
A comparative study assessed the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 14.5 |
| Compound B | HCT-116 | 25.0 |
| Compound C | PC-3 | 57.0 |
The results indicated that while some derivatives were effective against multiple cancer lines, others displayed selective cytotoxicity profiles suggesting potential for targeted therapies .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is influenced by their molecular structure:
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Neurological Applications
The compound has also been investigated for its potential as a selective and potent antagonist for the human neurokinin-3 receptor (NK3R). This receptor is implicated in various neurological disorders and targeting it could lead to novel treatments for conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has been achieved through various methodologies. Recent advancements include high-pressure assisted synthetic approaches that enhance yield and reduce reaction times. The use of ammonium acetate-mediated cyclocondensation reactions has shown promise in producing this compound efficiently .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized derivatives demonstrated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Neurological Impact
In another study focusing on NK3R antagonism, researchers found that modifications to the cyclopenta-thieno-pyrimidine structure could enhance receptor selectivity and potency. This opens avenues for developing new treatments for neuropsychiatric disorders .
Comparative Analysis Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position Variation: 3- vs. 4-Chlorophenyl Derivatives
- Compound A: 3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
- The 4-chlorophenyl group introduces distinct steric and electronic effects compared to the 3-chlorophenyl analog.
- Molecular Formula : C₁₅H₁₁ClN₂O₂S vs. C₁₅H₁₁ClN₂O₂S (same formula as the target compound but with positional isomerism).
- Physicochemical Properties :
- logP: ~5.8 (predicted)
- pKa: 11.88 ± 0.20 (predicted)
- Implications :
The 4-chlorophenyl derivative may exhibit altered binding affinities due to differences in dipole moments and spatial orientation.
- Compound B: 3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
- Additional (4-chlorophenyl)methyl group increases molecular weight (443.35 g/mol) and lipophilicity (logP: 5.8358) .
- Hydrogen Bond Acceptors : 4 vs. 4 in the target compound.
- Implications :
- Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility (logSw: -6.4178) .
Core Ring System Modifications
- Compound C: 3-(4-Chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
- Pyrano ring replaces the cyclopentane moiety, introducing oxygen and altering ring strain.
- Dimethyl and phenylethyl groups add steric bulk.
- Implications :
- The pyrano ring may enhance metabolic stability due to reduced ring flexibility compared to cyclopentane .
Functional Group Additions
- Compound D: Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Key Differences:
- Thioacetamido-ethyl acetate side chain introduces hydrogen-bonding capacity (polar surface area: ~31.39 Ų) .
- Implications :
- The thioether linkage may increase reactivity toward redox enzymes or metal ions .
Comparative Data Table
Research Findings and Implications
- Antioxidant Activity : Cyclopenta[d]pyrimidine-dione derivatives with sulfur-containing substituents (e.g., thiophene) exhibit moderate antioxidant activity, influenced by substituent electronegativity . The 3-chlorophenyl group’s electron-withdrawing nature may enhance radical scavenging compared to 4-chlorophenyl analogs.
- Receptor Binding : Docking studies (e.g., AutoDock4 ) suggest that chlorophenyl derivatives interact with hydrophobic pockets in enzymes or receptors. The 3-chlorophenyl isomer’s spatial arrangement may favor binding to targets with constrained active sites.
- Solubility vs. Bioavailability : Compounds with higher logP (e.g., Compound B) face solubility challenges but may exhibit improved blood-brain barrier penetration .
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Thiophene cyclization | Urea, HCl, ethanol, reflux | |
| Chlorophenyl addition | 3-Chlorophenylboronic acid, Pd catalysis | |
| Purification | Recrystallization (acetic acid/water) |
Advanced: How can computational modeling predict binding affinity to kinase targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2). The chlorophenyl group may occupy hydrophobic pockets, while the pyrimidine-dione interacts with catalytic lysine residues.
- QSAR studies : Correlate structural features (e.g., Cl substitution position, cyclopenta ring strain) with activity data from analogs (e.g., IC₅₀ values in ).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding interactions.
Key Insight : highlights that thieno[2,3-d]pyrimidines with bulky substituents exhibit improved cytotoxicity, suggesting steric effects influence target selectivity .
Basic: What analytical techniques confirm structure and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopenta proton integration at δ 2.5–3.5 ppm) and chlorophenyl coupling .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 396.50 for analogs in ).
- Elemental analysis : Match experimental vs. calculated C/H/N percentages (e.g., <0.3% deviation, as in ).
- Melting point : Sharp MPs (e.g., 340–342°C for mercapto derivatives in ) indicate purity .
Advanced: How to resolve low yields in chloro-substitution reactions for derivatives?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling; the latter may reduce steric hindrance from the cyclopenta ring.
- Solvent optimization : Use DMF instead of THF to enhance solubility of chlorophenyl intermediates.
- Temperature control : Gentle heating (40–60°C) with chloroacetyl chloride minimizes side reactions (e.g., ) .
Data Contradiction Note : reports higher yields with excess chloroacetic acid (1.5 eq.), while uses stoichiometric ratios. Pilot small-scale reactions to determine optimal equivalents .
Advanced: What strategies address discrepancies in melting points during synthesis?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., acetic acid/water in 1:1 ratio, as in ) to remove impurities.
- Polymorphism screening : Analyze DSC thermograms to detect polymorphic forms.
- Synthon validation : Compare IR spectra with literature data (e.g., C=O stretches at 1680–1720 cm⁻¹ for pyrimidine-diones) .
Q. Table 2: Troubleshooting Melting Point Issues
| Issue | Solution | Reference |
|---|---|---|
| Broad MP range | Recrystallize with activated charcoal | |
| MP lower than literature | Dry under vacuum (60°C, 24 hrs) |
Basic: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the cyclopenta ring with tetrahydrobenzo (e.g., ) to assess ring size impact.
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the chlorophenyl para-position to modulate electronic effects.
- Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC₅₀ values across analogs .
Advanced: What mechanistic insights explain contradictory cytotoxicity data in analogs?
Methodological Answer:
- Off-target effects : Use kinome-wide profiling to identify unintended kinase inhibition.
- Metabolic stability : Assess hepatic microsomal degradation; chlorophenyl groups may enhance stability over methyl substituents.
- Apoptosis assays : Combine flow cytometry (Annexin V/PI) with caspase-3 activation studies to differentiate necrotic vs. apoptotic pathways .
Key Finding : notes that thieno[2,3-d]pyrimidines with hydrogen-bond acceptors (e.g., dione moiety) show enhanced pro-apoptotic activity .
Basic: What safety protocols are critical for handling chloro intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
